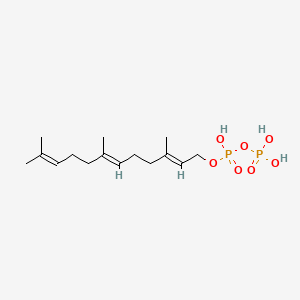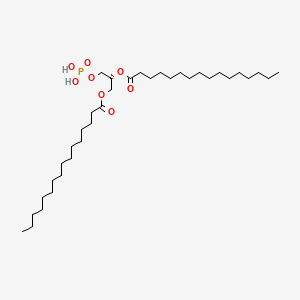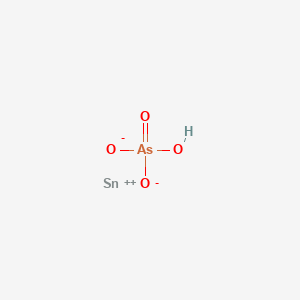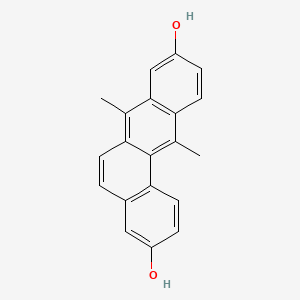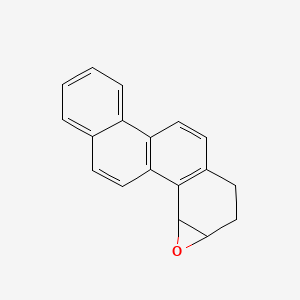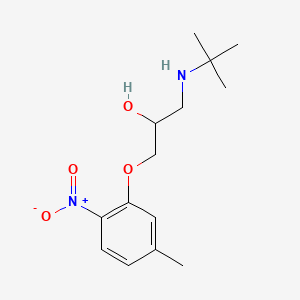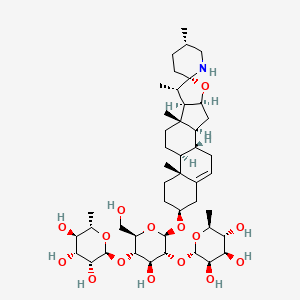
β-茄碱
描述
Beta-Solamarine: is a steroidal saponin, a class of organic compounds known for their diverse biological activities. It is found in various species of the Solanum genus, including Solanum dulcamara and Solanum nigrum. This compound has garnered attention for its potential therapeutic properties, particularly in the field of oncology .
科学研究应用
Chemistry: : In chemistry, beta-Solamarine is studied for its unique structural properties and its ability to undergo various chemical transformations. It serves as a model compound for studying steroidal saponins .
Biology: : In biological research, beta-Solamarine is investigated for its role in plant defense mechanisms. It has been shown to possess molluscicidal activity against certain snail species, making it a potential candidate for controlling parasitic infections .
Medicine: : Beta-Solamarine has shown promising antitumor properties. It has been reported to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells, by inducing apoptosis and autophagy . This makes it a potential candidate for developing new anticancer therapies.
Industry: : In the industrial sector, beta-Solamarine is used in the production of natural pesticides and herbicides due to its bioactive properties. It is also explored for its potential use in pharmaceuticals and nutraceuticals .
作用机制
Target of Action
Beta-Solamarine, a steroidal alkaloid, has been found to interact with several targets in the body. The primary targets include Leukemia Inhibitory Factor (LIF) , microRNA-192-5p (miR-192-5p) , Cysteine-rich angiogenic inducer 61 (CYR61) , and Protein kinase B (Akt) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .
Mode of Action
Beta-Solamarine exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . Mechanistically, the oncogenic factor LIF is aberrantly elevated in HCC tissues and down-regulated by Beta-Solamarine in HCC cells . The overexpression of LIF could restore the anti-HCC effects of Beta-Solamarine via the miR-192-5p/CYR61/Akt signaling pathways .
Biochemical Pathways
Beta-Solamarine affects several biochemical pathways. The most significant one is the LIF/miR-192-5p/CYR61/Akt signaling pathway . By inhibiting this pathway, Beta-Solamarine induces apoptosis and autophagy in hepatocellular carcinoma cells . Other pathways that interact with Beta-Solamarine include apoptosis, platinum drug resistance, and programmed cell death .
Result of Action
The molecular and cellular effects of Beta-Solamarine’s action are significant. It has been shown to decrease the viability and proliferation of HCC cells, increase the apoptotic and autophagic ratio, and slow tumor growth . In addition, it promotes apoptosis and autophagy in vivo .
生化分析
Biochemical Properties
Beta-Solamarine plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dioxygenase, which is involved in the biosynthesis of steroidal glycoalkaloids. Dioxygenase catalyzes the ring-rearrangement from spirosolane to solanidane, a crucial step in the formation of beta-Solamarine . Additionally, beta-Solamarine interacts with glycosyltransferases, which attach sugar moieties to the aglycone part of the molecule, enhancing its solubility and bioactivity.
Cellular Effects
Beta-Solamarine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, beta-Solamarine acts as a deterrent to herbivores by disrupting their digestive processes. In mammalian cells, beta-Solamarine has been observed to modulate inflammatory responses and exhibit cytotoxic effects against certain cancer cell lines . These effects are mediated through the alteration of cell signaling pathways, including the inhibition of the NF-κB pathway and the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of beta-Solamarine involves its interaction with various biomolecules. Beta-Solamarine binds to cell membrane receptors, leading to the activation or inhibition of downstream signaling pathways. It also interacts with enzymes, such as acetylcholinesterase, inhibiting their activity and leading to the accumulation of neurotransmitters in synaptic clefts . This inhibition can result in neurotoxic effects, which are part of its defense mechanism in plants. Additionally, beta-Solamarine can induce changes in gene expression by modulating transcription factors and epigenetic markers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Solamarine can change over time. The stability and degradation of beta-Solamarine are influenced by various factors, including pH, temperature, and the presence of other compounds. Studies have shown that beta-Solamarine is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to beta-Solamarine in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and disrupt cellular functions over time.
Dosage Effects in Animal Models
The effects of beta-Solamarine vary with different dosages in animal models. At low doses, beta-Solamarine may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, where the compound’s bioactivity significantly changes at certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Beta-Solamarine is involved in several metabolic pathways, particularly those related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as dioxygenase and glycosyltransferases, which play crucial roles in its formation and modification . Beta-Solamarine can also affect metabolic flux by altering the levels of metabolites involved in primary and secondary metabolism. These interactions can influence the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of beta-Solamarine within cells and tissues involve various transporters and binding proteins. In plants, beta-Solamarine is transported to different tissues through the vascular system, where it accumulates in specific organs such as leaves and tubers . In mammalian systems, beta-Solamarine can be absorbed through the gastrointestinal tract and distributed to various organs, including the liver, kidneys, and brain. The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes.
Subcellular Localization
Beta-Solamarine’s subcellular localization is critical for its activity and function. In plant cells, beta-Solamarine is often localized in vacuoles, where it can be sequestered away from cellular machinery to prevent autotoxicity . In mammalian cells, beta-Solamarine can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its bioactive effects. Targeting signals and post-translational modifications play a role in directing beta-Solamarine to these compartments.
准备方法
Synthetic Routes and Reaction Conditions: : Beta-Solamarine can be extracted from plants like Solanum dulcamara using alcoholic extraction methods. The process involves systematic fractionation of the plant extract to isolate and characterize beta-Solamarine as an active principle .
Industrial Production Methods: : Industrial production of beta-Solamarine typically involves the cultivation of Solanum species, followed by extraction and purification processes. The compound is then isolated using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for further use .
化学反应分析
Types of Reactions: : Beta-Solamarine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of beta-Solamarine can lead to the formation of more oxidized steroidal saponins, which may have different biological activities.
相似化合物的比较
Similar Compounds: : Beta-Solamarine is structurally similar to other steroidal saponins such as solamargine and solasonine. These compounds share a common steroidal aglycone moiety but differ in their sugar moieties and specific biological activities .
Uniqueness: : What sets beta-Solamarine apart is its potent antitumor activity and its ability to modulate multiple signaling pathways involved in cancer progression. This makes it a unique and valuable compound for further research and development in the field of oncology .
Conclusion
Beta-Solamarine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-SXCAMOPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104299 | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-38-3 | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Solamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Beta-Solamarine and what is its known biological activity?
A1: Beta-Solamarine is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that Beta-Solamarine exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


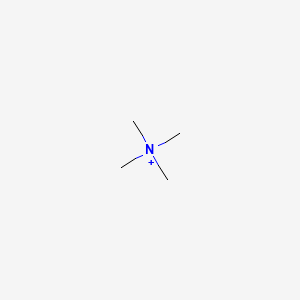
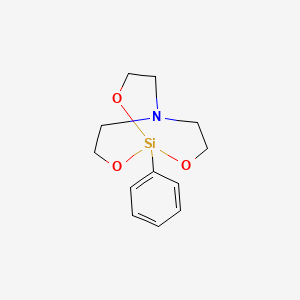
![4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol](/img/structure/B1211782.png)
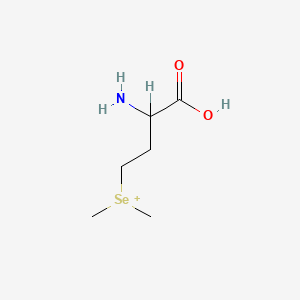

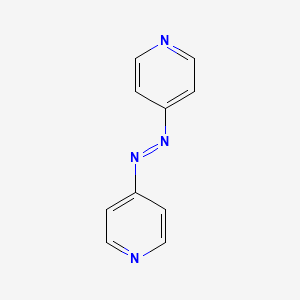

![(1S,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1211789.png)
